Pirolazamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ピロラザミドは、分子式がC23H29N3O、モル質量が363.505 g·mol−1である化学化合物です . これは、抗不整脈薬としての可能性が知られていますが、市場に出回ることはありませんでした . この化合物は、プロピオンアミドおよびピロロピラジン類に属します .
2. 製法
ピロラザミドの合成には、カルボン酸誘導体からのアミドの生成が含まれます。一般的な方法には次のようなものがあります。
カルボン酸から: アミドは、酸塩化物、酸アジド、酸無水物、およびエステルから生成できます。
ニトリルから: ニトリルの加水分解は、置換されていないアミドを調製するためのもう1つの方法です。
リッター反応: これは、アルコールまたはアルケンをニトリルまたはシアン化水素と反応させて、ニトリルの窒素と結合するカルボカチオンを生成する反応です.
準備方法
The synthesis of pirolazamide involves the formation of amides from carboxylic acid derivatives. Common methods include:
From Carboxylic Acids: Amides can be formed from acid chlorides, acid azides, acid anhydrides, and esters.
From Nitriles: The hydrolysis of nitriles is another method for preparing unsubstituted amides.
Ritter Reaction: This involves the reaction of an alcohol or alkene with a nitrile or hydrogen cyanide, forming a carbocation that combines with the nitrogen of the nitrile.
化学反応の分析
科学的研究の応用
Pirolazamide has several scientific research applications:
作用機序
ピロラザミドの作用機序は、体内の分子標的との相互作用に関与しています。 抗不整脈薬として、心臓のイオンチャネルに影響を与え、心臓のリズムを安定化させると考えられています . 正確な分子経路と標的はまだ調査中です .
6. 類似の化合物との比較
ピロラザミドは、次のような他の類似の化合物と比較できます。
プロピオンアミド類: これらの化合物は、類似の化学構造を共有しており、さまざまな医薬品の用途で使用されています.
ピロロピラジン類: これらの化合物は、生物学的活性で知られており、医薬品化学で使用されています.
ピロラザミドは、ピロロピラジン環とジフェニルブタンアミド構造のユニークな組み合わせにより、抗不整脈薬としての可能性を秘めています .
類似化合物との比較
Pirolazamide can be compared with other similar compounds, such as:
Propionamides: These compounds share a similar chemical structure and are used in various pharmaceutical applications.
Pyrrolopyrazines: These compounds are known for their biological activity and are used in medicinal chemistry.
This compound stands out due to its unique combination of a pyrrolopyrazine ring and a diphenylbutanamide structure, which contributes to its potential as an antiarrhythmic agent .
生物活性
Pirolazamide is a hypoxia-activated prodrug that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound is designed to be activated in low-oxygen environments, such as those found within tumors, thereby selectively targeting cancer cells while minimizing damage to normal tissues. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.
This compound operates primarily through the generation of cytotoxic species upon activation in hypoxic conditions. The prodrug is metabolized to release active metabolites that induce cell death in hypoxic tumor cells. This selective activation is crucial for enhancing the therapeutic index of the drug, allowing for effective treatment with reduced systemic toxicity.
Antitumor Efficacy
Research has demonstrated this compound's effectiveness in various cancer models. A notable study highlighted its ability to enhance the efficacy of photodynamic therapy (PDT) when combined with nanoscale metal-organic frameworks (NMOFs). These NMOFs facilitate the controlled release of this compound, leading to significant tumor growth suppression in vivo. The study reported a reduction in cell viability to approximately 17.6% after treatment with this compound-loaded NMOFs under irradiation conditions .
Study | Model | Treatment | Outcome |
---|---|---|---|
Liu et al. (2024) | Tumor xenograft model | This compound + PDT via NMOFs | 82% tumor growth suppression |
Sharma et al. (2024) | Ovarian cancer cells | This compound + cisplatin | Enhanced efficacy against drug-resistant cells |
Antimicrobial and Antioxidant Activities
In addition to its antitumor properties, this compound exhibits promising antimicrobial and antioxidant activities. A study involving pyrazole derivatives, which include this compound, showed significant antimicrobial effects against various pathogens. The minimum inhibitory concentrations (MICs) for these compounds ranged from 2.50 to 20 µg/mL, indicating their potential as broad-spectrum antimicrobial agents .
Case Study 1: Combination Therapy
A recent investigation into the combination of this compound with other therapeutic agents demonstrated enhanced efficacy in treating resistant cancer types. The study utilized a dual approach involving hypoxia-activated prodrugs and traditional chemotherapeutics, revealing improved outcomes compared to monotherapy.
Case Study 2: In Vitro Studies
In vitro studies have shown that this compound effectively induces apoptosis in hypoxic cancer cells while sparing normoxic cells. This selective action underscores its potential as a targeted therapy for solid tumors characterized by hypoxia.
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, contributing to its therapeutic effectiveness. Moreover, early toxicological assessments indicate a low toxicity profile, making it a candidate for further clinical development .
Molecular Docking Studies
Molecular docking analyses have provided insights into the interaction of this compound with target proteins involved in cell survival and apoptosis pathways. These studies indicate strong binding affinities that correlate with its biological activity, further supporting its development as an anticancer agent .
特性
CAS番号 |
39186-49-7 |
---|---|
分子式 |
C23H29N3O |
分子量 |
363.5 g/mol |
IUPAC名 |
4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2,2-diphenylbutanamide |
InChI |
InChI=1S/C23H29N3O/c24-22(27)23(19-8-3-1-4-9-19,20-10-5-2-6-11-20)13-15-25-16-17-26-14-7-12-21(26)18-25/h1-6,8-11,21H,7,12-18H2,(H2,24,27) |
InChIキー |
SEINJQWGYXAADT-UHFFFAOYSA-N |
SMILES |
C1CC2CN(CCN2C1)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N |
正規SMILES |
C1CC2CN(CCN2C1)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N |
同義語 |
pirolazamide SC-26438 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。